Cas no 887589-64-2 (BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE)
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE Chemical and Physical Properties
Names and Identifiers
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- BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE
- 2-Quinolinecarboxylic acid, 5,8-dimethyl-4-(4-morpholinyl)-, butyl ester
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- MDL: MFCD07783800
- Inchi: InChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3CopyCopied
- InChI Key: VVQSNHIJZWNKCL-UHFFFAOYSA-NCopyCopied
- SMILES: CCCCOC(=O)c1cc(c2c(ccc(c2n1)C)C)N3CCOCC3CopyCopied
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 530.2±50.0 °C at 760 mmHg
- Flash Point: 176.5±26.5 °C
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229008-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 97% | 1g |
$650 | 2021-08-04 | |
| Alichem | A189009360-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 95% | 1g |
$651.04 | 2023-08-31 | |
| Chemenu | CM229008-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 97% | 1g |
$614 | 2023-03-21 | |
| abcr | AB456403-250 mg |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 250mg |
€478.50 | 2023-04-22 | ||
| abcr | AB456403-1 g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 1g |
€1,114.30 | 2023-04-22 | ||
| Ambeed | A531299-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 97% | 1g |
$620.0 | 2024-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD438690-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 97% | 1g |
¥4256.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529231-250mg |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 98% | 250mg |
¥4680.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529231-1g |
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate |
887589-64-2 | 98% | 1g |
¥13488.00 | 2024-04-26 | |
| AstaTech | 73864-0.25/G |
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE |
887589-64-2 | 95% | 0.25g |
$268 | 2023-09-18 |
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE Suppliers
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE
Introduction to BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE (CAS No. 887589-64-2)
BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE, identified by the chemical compound code CAS No. 887589-64-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a morpholino substituent and a carboxylate functional group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The morpholino group, an N-substituted piperazine derivative, is known for its ability to enhance solubility and bioavailability in drug molecules. In the context of BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE, this moiety likely plays a crucial role in modulating the pharmacokinetic profile of the compound. The carboxylate group, on the other hand, introduces a negatively charged moiety that can interact with biological targets through electrostatic forces, potentially influencing binding affinity and selectivity. These structural elements together make BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that quinoline derivatives can exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE may confer unique interactions with biological targets, making it an interesting subject for structure-activity relationship (SAR) studies.
In the realm of drug development, the synthesis of novel analogs is a critical step towards identifying lead compounds with optimal pharmacological profiles. The synthetic pathways for BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE have been optimized to ensure high yield and purity, facilitating its use in both academic research and industrial applications. The compound's stability under various conditions has also been thoroughly evaluated, ensuring its suitability for long-term storage and transportation.
One of the most compelling aspects of BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE is its potential application in addressing unmet medical needs. Current research is focused on exploring its efficacy against emerging pathogens and chronic diseases where existing treatments are limited. Preliminary in vitro studies have demonstrated promising results in terms of inhibitory activity against certain enzymes and receptors involved in disease pathways. These findings underscore the importance of continued investigation into this compound's therapeutic potential.
The integration of machine learning algorithms has further accelerated the discovery process by predicting molecular properties and potential interactions with biological targets. By leveraging these computational tools, researchers can rapidly screen large libraries of compounds like BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE to identify those with the highest likelihood of success in clinical trials. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
Another area of interest is the development of prodrugs derived from BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE to enhance its bioavailability or target specific tissues within the body. Prodrug formulations can improve drug delivery systems by masking certain functional groups until they reach their site of action. This strategy has been successfully applied in other therapeutic areas and may hold promise for future applications involving this quinoline derivative.
The environmental impact of pharmaceutical compounds is also a growing concern in modern drug development. Efforts are being made to design molecules like BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE that are biodegradable and have minimal ecological persistence. By incorporating green chemistry principles into synthesis protocols, researchers aim to reduce waste and energy consumption while maintaining high yields.
Collaborative research initiatives between academia and industry are playing a pivotal role in advancing the field of medicinal chemistry. These partnerships enable the sharing of resources and expertise, fostering innovation and accelerating the translation of laboratory discoveries into clinical applications. The study of compounds such as BUTYL 5,8-DIMETHYL-4-MORPHOLINOQUINOLINE-2-CARBOXYLATE benefits greatly from such collaborative efforts.
In conclusion,BUTYL 5,8-DIMETHILYLMORPHOLINOQUINOLINE - CARBOXYLATE (CAS No:887589 -64 -2) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities . Continued exploration into its synthetic pathways , pharmacological effects ,and potential therapeutic applications will further solidify its importance as a key player in modern drug discovery . As scientific understanding evolves , so too will our ability to harness this remarkable compound for improved health outcomes worldwide .
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